molecular formula C21H19BrN4O2 B11000524 7-(4-Bromophenyl)-2-[2-(3,4-dimethoxyphenyl)ethyl][1,2,4]triazolo[1,5-a]pyrimidine

7-(4-Bromophenyl)-2-[2-(3,4-dimethoxyphenyl)ethyl][1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B11000524
M. Wt: 439.3 g/mol
InChI Key: QDIDTHOLCKKRMX-UHFFFAOYSA-N
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Description

7-(4-Bromophenyl)-2-[2-(3,4-dimethoxyphenyl)ethyl][1,2,4]triazolo[1,5-a]pyrimidine is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by the presence of a bromophenyl group and a dimethoxyphenyl ethyl group attached to a triazolopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-Bromophenyl)-2-[2-(3,4-dimethoxyphenyl)ethyl][1,2,4]triazolo[1,5-a]pyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Triazolopyrimidine Core: The triazolopyrimidine core can be synthesized through a cyclization reaction involving appropriate precursors such as 4-bromoaniline and 3,4-dimethoxyphenylacetic acid. The reaction is usually carried out under reflux conditions in the presence of a suitable catalyst.

    Substitution Reactions: The bromophenyl and dimethoxyphenyl ethyl groups are introduced through substitution reactions. These reactions often require the use of strong bases and specific solvents to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to obtain the desired product in large quantities with high purity.

Chemical Reactions Analysis

Types of Reactions

7-(4-Bromophenyl)-2-[2-(3,4-dimethoxyphenyl)ethyl][1,2,4]triazolo[1,5-a]pyrimidine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted derivatives with various functional groups.

Scientific Research Applications

7-(4-Bromophenyl)-2-[2-(3,4-dimethoxyphenyl)ethyl][1,2,4]triazolo[1,5-a]pyrimidine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 7-(4-Bromophenyl)-2-[2-(3,4-dimethoxyphenyl)ethyl][1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through:

    Molecular Targets: Binding to specific enzymes or receptors, leading to inhibition or activation of their functions.

    Pathways Involved: Modulation of signaling pathways involved in cell proliferation, apoptosis, and immune response.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 7-(4-Bromophenyl)-2-[2-(3,4-dimethoxyphenyl)ethyl][1,2,4]triazolo[1,5-a]pyrimidine lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs. The presence of the bromophenyl group enhances its reactivity and potential biological activities, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H19BrN4O2

Molecular Weight

439.3 g/mol

IUPAC Name

7-(4-bromophenyl)-2-[2-(3,4-dimethoxyphenyl)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C21H19BrN4O2/c1-27-18-9-3-14(13-19(18)28-2)4-10-20-24-21-23-12-11-17(26(21)25-20)15-5-7-16(22)8-6-15/h3,5-9,11-13H,4,10H2,1-2H3

InChI Key

QDIDTHOLCKKRMX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCC2=NN3C(=CC=NC3=N2)C4=CC=C(C=C4)Br)OC

Origin of Product

United States

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